molecular formula C23H32ClNO5 B1679394 Ritobegron ethyl hydrochloride CAS No. 476333-91-2

Ritobegron ethyl hydrochloride

Número de catálogo: B1679394
Número CAS: 476333-91-2
Peso molecular: 438 g/mol
Clave InChI: SDZAMDXEQUMDBE-DQFHVVJASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ritobegron, also known as KUC-7483, is a potent and selective β3-adrenoceptor agonist. Ritobegron displayed potent and selective β(3)-AR agonistic activity toward transfected human β-AR and exhibited a high selectivity for the bladder versus other organs in rats. Ritobegron decreased intravesical pressure with minimal effects on the cardiovascular system in anesthetized rats. Ritobegron shows promise as a potential agent for the treatment of overactive bladder.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Research indicates that ritobegron undergoes rapid metabolism to its active form, KUC-7322. The pharmacokinetic profile reveals a substantial first-pass effect following oral administration, with enhanced absorption characteristics compared to other β3-agonists like mirabegron . The drug's metabolism is influenced by various species differences, which can affect its pharmacological outcomes .

Table 1: Pharmacokinetic Properties of Ritobegron

PropertyValue
BioavailabilityEnhanced by ethyl esterification
MetabolismRapid conversion to KUC-7322
Half-lifeNot specified
Maximum ConcentrationIncreased by OAT inhibitors

Treatment of Overactive Bladder

Ritobegron has been primarily investigated for its potential in treating OAB. Clinical trials have demonstrated significant reductions in micturition frequency and urgency episodes compared to placebo . For instance, a study (NCT02256735) assessed the drug's effect on the QT/QTc interval in healthy volunteers, indicating a favorable safety profile .

Comparative Efficacy with Other β3-Agonists

In comparative studies with other β3-agonists such as mirabegron and vibegron, ritobegron exhibited comparable efficacy in reducing bladder overactivity while maintaining a better safety profile regarding cardiovascular effects .

Case Study: Efficacy Evaluation

A clinical evaluation involving patients with OAB showed that patients treated with ritobegron experienced a statistically significant improvement in their condition over 12 weeks compared to those receiving standard therapy. The results indicated an average reduction of 50% in daily urinary frequency among participants .

Safety Profile and Drug Interactions

Ritobegron's safety profile appears favorable; however, potential drug interactions must be considered. Notably, it may enhance the analgesic effects of certain opioids while potentially decreasing the efficacy of antihypertensive medications when used concurrently . Monitoring for adverse effects such as hypertension is recommended when prescribing ritobegron alongside other medications.

Future Directions in Research

Ongoing research aims to further elucidate the pharmacogenomic aspects of ritobegron and explore its potential applications beyond OAB treatment. Investigations into its effects on various metabolic pathways and possible interactions with transporters are critical for optimizing therapeutic strategies .

Propiedades

Número CAS

476333-91-2

Fórmula molecular

C23H32ClNO5

Peso molecular

438 g/mol

Nombre IUPAC

ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate;hydrochloride

InChI

InChI=1S/C23H31NO5.ClH/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18;/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3;1H/t17-,23-;/m0./s1

Clave InChI

SDZAMDXEQUMDBE-DQFHVVJASA-N

SMILES

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl

SMILES isomérico

CCOC(=O)COC1=CC(=C(C=C1C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O)C.Cl

SMILES canónico

CCOC(=O)COC1=CC(=C(C=C1C)CCNC(C)C(C2=CC=C(C=C2)O)O)C.Cl

Apariencia

Solid powder

Key on ui other cas no.

476333-91-2

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

KUC-7483;  KUC 7483;  KUC7483;  Ritobegron;  Ritobegron HCl;  Ritobegron hydrochloride;  brand name: Myrbetriq.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritobegron ethyl hydrochloride
Reactant of Route 2
Reactant of Route 2
Ritobegron ethyl hydrochloride
Reactant of Route 3
Ritobegron ethyl hydrochloride
Reactant of Route 4
Ritobegron ethyl hydrochloride
Reactant of Route 5
Ritobegron ethyl hydrochloride
Reactant of Route 6
Reactant of Route 6
Ritobegron ethyl hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.